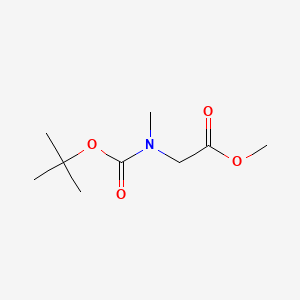

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Overview

Description

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc protecting group and is used in similar synthetic applications.

Methyl 2-((tert-butoxycarbonyl)amino)acetate: A closely related compound with similar properties and applications.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is unique due to its specific structure, which includes both a Boc protecting group and a methyl ester. This combination allows for selective reactions and easy removal of the protecting group, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (commonly referred to as Boc-Met-Ac) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 189.24 g/mol

- CAS Number : 14018930

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and other organic reactions to protect amine functionalities.

Biological Activity Overview

Boc-Met-Ac exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that Boc-Met-Ac possesses antimicrobial activity against various bacterial strains, making it a potential candidate for antibiotic development.

- Anticancer Activity : Research indicates that compounds similar to Boc-Met-Ac can inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis in malignant cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .

The biological activity of Boc-Met-Ac can be attributed to several mechanisms:

- Enzyme Interaction : The presence of the Boc group enhances the compound's ability to interact with enzymes, potentially acting as a reversible inhibitor .

- Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, facilitating its action within target cells .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in melanoma cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of Boc-Met-Ac against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Proliferation Study :

- Enzyme Inhibition Research :

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Esterification of the carboxylic acid group.

- Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N).

- Step 3 : Methylation of the secondary amine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C for Boc protection), and stoichiometric ratios to minimize byproducts. Purity is confirmed via LCMS and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm structure (e.g., Boc group resonance at ~1.4 ppm for tert-butyl protons).

- LCMS : For molecular weight verification and purity assessment.

- HPLC : To quantify purity and resolve enantiomeric mixtures if applicable.

- FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Suppliers often do not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

The Boc group is labile under acidic conditions (e.g., TFA/CH₂Cl₂) but stable in neutral/basic environments. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.

- Accelerated Stability Testing : Storage at 40°C/75% RH for 1–3 months, with periodic HPLC analysis.

- pH-Dependent Degradation : Monitor via NMR in buffered solutions (pH 2–9). Decomposition products may include tert-butyl alcohol and methylamine derivatives .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from impurities in starting materials or incomplete Boc protection. Solutions include:

- Repetition with Fresh Reagents : Ensure anhydrous conditions for Boc reactions.

- Byproduct Identification : Use LCMS/MS to detect side products (e.g., di-Boc adducts).

- Cross-Validation : Compare data with independent literature, such as crystal structures (e.g., Acta Crystallographica reports) or synthetic protocols from peptide chemistry studies .

Q. How can this compound be applied in designing drug delivery systems or prodrugs?

The ester and Boc groups enable modular functionalization:

- Prodrug Activation : Hydrolysis of the methyl ester (e.g., by esterases) releases the active carboxylic acid.

- Targeted Delivery : Conjugation with targeting moieties (e.g., peptides) via the Boc-deprotected amine.

- Enzyme-Responsive Systems : Boc removal under acidic tumor microenvironments triggers drug release.

In vitro assays (e.g., LCMS buffered studies) validate stability and release kinetics .

Q. What mechanistic insights explain low yields during Boc protection or methylation steps?

Common issues include:

- Competitive Reactions : Over-methylation or Boc cleavage due to excess reagent.

- Steric Hindrance : Bulky Boc groups may slow methylation; using stronger bases (e.g., LDA) can improve efficiency.

- Side Reactions : Nucleophilic attack on the Boc group by residual water.

Mechanistic studies using deuterated solvents or kinetic isotope effects clarify rate-limiting steps .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

Proposed protocols:

- Biodegradation Assays : OECD 301F tests to evaluate microbial breakdown in water/soil.

- Acute Toxicity Screening : Daphnia magna or algae growth inhibition studies (OECD 202/201).

- Computational Modeling : Use QSAR tools to predict bioaccumulation (logP ~1.5) and ecotoxicity.

Current data gaps necessitate precautionary handling (e.g., waste neutralization) .

Q. What modifications to the Boc or methyl groups enhance the compound’s utility in peptide mimetics?

- Boc Alternatives : Fmoc or Alloc groups for orthogonal deprotection in solid-phase synthesis.

- Ester Optimization : Ethyl or propargyl esters for tunable hydrolysis rates.

- Methyl Replacement : Trifluoroethyl groups to improve metabolic stability.

Synthetic flexibility is demonstrated in non-natural amino acid studies, where fluorinated analogs show enhanced binding .

Properties

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBDTYJYKRLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554377 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-57-9 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.